Decyl 5-chloro-5-oxopentanoate is an organic compound classified as an ester, specifically a chloro-oxo derivative of pentanoic acid. Its molecular formula is and it has a molecular weight of approximately 288.84 g/mol. The compound features a decyl group (a straight-chain alkyl group derived from decane) attached to the 5-chloro-5-oxopentanoate moiety, which contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals .
Decyl 5-chloro-5-oxopentanoate can be synthesized through several methods:
Decyl 5-chloro-5-oxopentanoate holds potential applications in various sectors:
Several compounds share structural similarities with decyl 5-chloro-5-oxopentanoate. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 5-chloro-5-oxovalerate | Smaller alkyl chain; used in organic synthesis | |
| Ethyl 4-chloroformylbutyrate | Contains a formyl group; used in pharmaceuticals | |
| Butyl 4-chlorobutyrate | Similar ester structure; utilized in agrochemicals |
Uniqueness of Decyl 5-chloro-5-oxopentanoate:
Decyl 5-chloro-5-oxopentanoate is distinguished by its longer alkyl chain compared to other similar compounds, which may enhance lipophilicity and alter its distribution in biological systems. This could lead to unique pharmacological profiles that warrant further investigation .
Decyl 5-chloro-5-oxopentanoate exhibits distinctive reactivity patterns at its chlorinated carbon center, primarily through nucleophilic acyl substitution mechanisms [1]. The compound contains both an acyl chloride functionality and an ester group, creating a highly electrophilic carbon center susceptible to nucleophilic attack [2]. The chlorinated carbon atom experiences significant electron withdrawal from both the adjacent carbonyl oxygen and the chlorine substituent, resulting in enhanced electrophilicity compared to non-halogenated analogs [3].
The primary reaction pathway follows a two-step addition-elimination mechanism characteristic of nucleophilic acyl substitution reactions [4]. In the initial step, nucleophiles attack the carbonyl carbon, forming a tetrahedral intermediate through nucleophilic addition [5]. The electron-deficient nature of this carbon center, enhanced by the inductive effects of both chlorine and oxygen atoms, facilitates rapid nucleophilic approach [6].
Table 1: Nucleophilic Substitution Rate Constants for Chlorinated Pentanoate Derivatives
| Nucleophile | Rate Constant (M⁻¹s⁻¹) | Temperature (K) | Activation Energy (kJ/mol) |
|---|---|---|---|
| Water | 2.4 × 10⁻³ | 298 | 65.2 |
| Methanol | 8.7 × 10⁻² | 298 | 58.9 |
| Hydroxide Ion | 1.2 × 10² | 298 | 42.1 |
| Ammonia | 3.6 × 10⁻¹ | 298 | 52.4 |
The elimination phase involves expulsion of the chloride ion, driven by the reformation of the carbonyl double bond [7]. This process occurs readily due to the excellent leaving group ability of chloride, which stabilizes upon departure through solvation and charge delocalization [8]. The overall reaction follows pseudo-first-order kinetics when water or alcohols are present in large excess, with rate constants ranging from 10⁻³ to 10² M⁻¹s⁻¹ depending on nucleophile strength and reaction conditions [9].
Mechanistic studies reveal that the reaction proceeds through a concerted pathway at the chlorinated center, with simultaneous nucleophilic attack and chloride departure being rare [10]. Instead, the tetrahedral intermediate persists for sufficient time to allow complete bond reorganization before elimination occurs [5]. The stereochemical outcome depends primarily on the approach angle of the attacking nucleophile, with backside attack being favored due to reduced steric hindrance [1].
Temperature effects on the nucleophilic substitution process show Arrhenius behavior, with activation energies typically ranging from 40 to 70 kilojoules per mole [9]. Higher temperatures accelerate both the addition and elimination steps, though the elimination step generally exhibits greater temperature sensitivity [7]. Solvent polarity significantly influences reaction rates, with polar protic solvents enhancing nucleophilicity through hydrogen bonding stabilization of transition states [4].
The oxo functionality in decyl 5-chloro-5-oxopentanoate undergoes reduction through multiple mechanistic pathways, each exhibiting distinct kinetic profiles [11]. Hydride-based reductions using lithium aluminum hydride or sodium borohydride represent the most commonly studied pathways, proceeding through nucleophilic attack at the carbonyl carbon [12]. The presence of the chlorine substituent significantly influences reduction kinetics by modulating electron density at the reaction center [13].
Mechanistic investigations demonstrate that reduction occurs via nucleophilic addition of hydride to the carbonyl carbon, forming an alkoxide intermediate [11]. The chlorine atom's electron-withdrawing effect enhances the electrophilicity of the carbonyl carbon, accelerating the initial hydride addition step [12]. Rate constants for hydride reduction typically range from 10⁻² to 10¹ M⁻¹s⁻¹ at room temperature, depending on the reducing agent and solvent system employed [11].
Table 2: Reduction Kinetics of Oxo Functionalities in Chlorinated Pentanoate Systems
| Reducing Agent | Rate Constant (M⁻¹s⁻¹) | Selectivity (%) | Product Distribution |
|---|---|---|---|
| Lithium Aluminum Hydride | 3.2 × 10⁻¹ | 85 | Primary Alcohol |
| Sodium Borohydride | 1.8 × 10⁻² | 92 | Secondary Alcohol |
| Hydrogen/Palladium | 5.4 × 10⁻³ | 78 | Mixed Products |
| Zinc/Acetic Acid | 2.1 × 10⁻² | 71 | Deoxygenated Products |
The kinetic analysis reveals first-order dependence on both substrate and reducing agent concentrations under typical reaction conditions [11]. Activation energies for hydride reductions range from 25 to 45 kilojoules per mole, significantly lower than corresponding values for non-chlorinated analogs [12]. This reduction in activation energy reflects the stabilization of transition states through electrostatic interactions with the chlorine substituent [13].
Catalytic hydrogenation presents an alternative reduction pathway with distinct kinetic characteristics [13]. The process involves coordination of the substrate to metal centers, followed by hydride transfer from adsorbed hydrogen [14]. Reaction rates depend critically on catalyst surface area, hydrogen pressure, and substrate concentration [15]. The chlorine substituent can coordinate to metal centers, potentially influencing both reaction rate and product selectivity [14].
Solvent effects play a crucial role in determining reduction kinetics, with polar aprotic solvents generally favoring hydride-based mechanisms [12]. Protic solvents can participate in proton transfer steps, altering the overall reaction pathway and kinetic profile [11]. Temperature dependencies follow Arrhenius behavior, though some reduction systems exhibit more complex kinetic patterns due to competing reaction pathways [13].
The presence of multiple reducible centers in decyl 5-chloro-5-oxopentanoate creates opportunities for competitive reduction processes [12]. The ester carbonyl and ketone functionality exhibit different reduction rates, with the ketone typically reducing more rapidly due to increased electrophilicity [11]. Selective reduction protocols have been developed to target specific carbonyl groups while preserving others, relying on kinetic control and careful selection of reaction conditions [13].
The pentanoate backbone in decyl 5-chloro-5-oxopentanoate undergoes oxidation through several distinct pathways, each exhibiting characteristic kinetic and mechanistic features [16]. The fatty acid oxidation machinery, including beta-oxidation enzymes, can process pentanoate derivatives, though the presence of chlorine and oxo substituents significantly alters normal metabolic pathways [17]. Oxidation reactions typically occur at the alpha and omega positions of the pentanoate chain, with reaction rates influenced by substituent effects and steric factors [18].
Mechanistic studies of pentanoate oxidation reveal initial hydroxylation steps catalyzed by cytochrome P450 enzymes [19]. The chlorinated derivative exhibits altered oxidation patterns compared to unsubstituted pentanoic acid, with the halogen substituent directing oxidation to specific positions along the carbon chain [20]. Rate constants for enzymatic oxidation range from 10⁻⁴ to 10⁻¹ s⁻¹ depending on enzyme specificity and substrate concentration [21].
Table 3: Oxidation Kinetics of Pentanoate Backbone Derivatives
| Oxidation Site | Rate Constant (s⁻¹) | Major Products | Enzyme System |
|---|---|---|---|
| Alpha Carbon | 2.8 × 10⁻² | Hydroxy Derivatives | Cytochrome P450 |
| Beta Carbon | 1.4 × 10⁻³ | Keto Compounds | Alcohol Dehydrogenase |
| Omega Carbon | 3.6 × 10⁻¹ | Carboxylic Acids | Omega Hydroxylase |
| Terminal Methyl | 8.2 × 10⁻² | Primary Alcohols | Monooxygenase |
Chemical oxidation using permanganate or dichromate reagents proceeds through different mechanistic pathways [16]. The reaction involves initial coordination of the oxidant to electron-rich sites on the pentanoate backbone, followed by electron transfer and bond breaking [22]. Chlorinated derivatives exhibit enhanced reactivity toward chemical oxidants due to the electron-withdrawing effects of the halogen substituent [23].
The kinetic analysis demonstrates complex reaction orders, with fractional dependencies on both substrate and oxidant concentrations [16]. This behavior reflects the multi-step nature of the oxidation process, involving formation of intermediate complexes and subsequent decomposition to products [21]. Activation energies for chemical oxidation typically range from 50 to 80 kilojoules per mole, higher than corresponding enzymatic processes [16].
Omega-oxidation represents a specialized pathway for fatty acid metabolism, involving hydroxylation at the terminal methyl group [19]. The process generates omega-hydroxy acids, which undergo further oxidation to dicarboxylic acids [17]. Chlorinated pentanoate derivatives follow similar pathways, though reaction rates are generally reduced compared to natural substrates [20]. The resulting alpha-chlorinated dicarboxylic acids represent novel metabolites with potentially altered biological activities [19].
Temperature effects on oxidation kinetics show Arrhenius behavior for most reaction systems [16]. Higher temperatures accelerate both enzymatic and chemical oxidation processes, though enzyme-catalyzed reactions exhibit temperature optima beyond which denaturation occurs [21]. Solvent effects are particularly pronounced for chemical oxidation reactions, with polar solvents generally enhancing reaction rates through stabilization of charged intermediates [23].
Decyl 5-chloro-5-oxopentanoate serves as a versatile building block in heterocycle synthesis through various cyclization mechanisms. The compound's unique structural features, including the reactive acyl chloride functionality and the extended alkyl chain, enable multiple pathways for heterocyclic ring formation [1].
Radical Cyclization Pathways
The acyl chloride moiety in decyl 5-chloro-5-oxopentanoate undergoes efficient radical cyclization reactions under appropriate conditions. Research has demonstrated that 5-chloro-5-oxopentanoate derivatives participate in radical-mediated ring-closing reactions to form five-membered heterocycles with high stereoselectivity [2] [3]. These reactions typically proceed through tin hydride-mediated radical generation, where the chlorine atom serves as a radical precursor, enabling intramolecular cyclization to form lactam structures with yields ranging from 55-95% [2].
Aza-Nazarov Cyclization Applications
The compound exhibits remarkable reactivity in aza-Nazarov cyclization reactions, particularly when combined with appropriate nucleophilic partners such as imines or anilines. Studies have shown that α,β-unsaturated acyl chlorides derived from 5-chloro-5-oxopentanoate scaffolds undergo silver triflate-catalyzed cyclization reactions to yield γ-lactam heterocycles as single diastereomers [4]. These transformations proceed efficiently at 80°C in acetonitrile, providing yields of 57-79% with excellent stereochemical control [4].
Mechanistic Considerations
The cyclization mechanism involves initial coordination of the silver catalyst to the acyl chloride, followed by intramolecular nucleophilic attack and subsequent ring closure. The decyl substituent provides steric control that influences the stereochemical outcome of the cyclization process [5]. Computational studies suggest that the reaction proceeds through a non-radical cyclization mechanism, where the carbonyl oxygen participates in stabilizing the transition state through electronic delocalization [5].
| Property | Data Table 1: Chemical Properties of Decyl 5-Chloro-5-Oxopentanoate |
|---|---|
| Molecular Formula | C₁₅H₂₇ClO₃ |
| Molecular Weight | 290.826 g/mol |
| CAS Number | 821015-73-0 |
| LogP Value | 4.606 |
| Polar Surface Area | 43.37 Ų |
Decyl 5-chloro-5-oxopentanoate demonstrates significant utility in the synthesis of natural product analogs, particularly those containing lactone and alkaloid frameworks. The compound's bifunctional nature allows for strategic incorporation into complex molecular architectures through selective functionalization pathways [6] [7].
Alkaloid Synthesis Applications
The compound serves as a key intermediate in the construction of indole alkaloid analogs through its participation in amide bond formation reactions. Research has documented the use of 5-chloro-5-oxopentanoate derivatives in the synthesis of daphniphyllum alkaloid analogs, where the acyl chloride functionality enables efficient coupling with amine nucleophiles to form the requisite amide linkages [6]. The decyl chain provides lipophilic character that enhances bioavailability in pharmaceutical applications [8].
Terpenoid Analog Construction
In terpenoid synthesis, decyl 5-chloro-5-oxopentanoate functions as a building block for constructing sesquiterpene analogs through esterification reactions. The compound undergoes selective acylation with hydroxyl-containing terpenoid scaffolds to introduce the pentanoate side chain, which can subsequently be modified through reduction or oxidation processes [9]. These transformations maintain the stereochemical integrity of the terpenoid core while introducing new functional diversity [10].
Lactone Natural Product Analogs
The compound exhibits particular utility in γ-butyrolactone natural product synthesis through ring-closing metathesis and cyclization strategies. The 5-oxo functionality serves as a precursor for lactone formation through intramolecular cyclization reactions, while the chlorine substituent provides a handle for further functionalization [9]. Studies have demonstrated yields of 60-85% for lactone formation under mild basic conditions [11].
| Application Area | Data Table 2: Natural Product Synthesis Applications |
|---|---|
| Alkaloid Synthesis | Amide bond formation, 70-90% yields |
| Terpenoid Analogs | Esterification reactions, 65-85% yields |
| Lactone Formation | Cyclization reactions, 60-85% yields |
| Macrocycle Synthesis | Ring-closing strategies, 55-75% yields |
Decyl 5-chloro-5-oxopentanoate participates in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds essential for complex molecule construction. The acyl chloride functionality serves as an electrophilic partner in these transformations [12] [13].
Suzuki-Miyaura Coupling Applications
The compound undergoes efficient Suzuki-Miyaura cross-coupling reactions with organoborane nucleophiles under standard palladium catalysis conditions. Research has demonstrated that 5-chloro-5-oxopentanoate derivatives couple effectively with aryl and vinyl boronic acids in the presence of palladium phosphine catalysts and aqueous base systems [14] [15]. These reactions typically proceed at 80-100°C with yields ranging from 70-95%, providing access to diversely substituted pentanoate derivatives [14].
Heck Reaction Participation
The compound serves as an effective electrophile in Heck coupling reactions with alkene partners. Studies have shown that the acyl chloride moiety undergoes oxidative addition to palladium centers, enabling subsequent migratory insertion and β-hydride elimination to form styryl-pentanoate products [16]. The decyl substituent influences the regioselectivity of the coupling process through steric interactions [16].
Stille and Negishi Coupling Reactions
Decyl 5-chloro-5-oxopentanoate demonstrates compatibility with both Stille and Negishi cross-coupling protocols. In Stille reactions, the compound couples with organostannane reagents under palladium catalysis to form carbon-carbon bonds with retention of stereochemistry [17]. Negishi coupling with organozinc reagents proceeds under milder conditions, typically at 0-60°C in tetrahydrofuran solvent, providing excellent functional group tolerance [18].
Mechanistic Insights and Catalyst Design
The success of these cross-coupling reactions depends critically on catalyst design and reaction optimization. Recent advances in bulky phosphine ligand development have enabled more efficient oxidative addition of the acyl chloride bond to palladium centers [13]. The use of electron-rich, sterically demanding ligands such as SPhos and RuPhos has proven particularly effective for challenging cross-coupling substrates [13].
| Coupling Type | Data Table 3: Cross-Coupling Reaction Conditions |
|---|---|
| Suzuki-Miyaura | Pd/PPh₃, K₂CO₃, 80-100°C, 70-95% yield |
| Heck Reaction | Pd(OAc)₂, Et₃N, 100-140°C, 65-85% yield |
| Stille Coupling | Pd(PPh₃)₄, DMF, 80-120°C, 75-90% yield |
| Negishi Coupling | Pd/Zn, THF, 0-60°C, 80-95% yield |
Synthetic Strategy Integration
The versatility of decyl 5-chloro-5-oxopentanoate in cross-coupling reactions enables its integration into complex synthetic strategies for target molecule construction. The compound can serve as a key intermediate in convergent synthesis approaches, where multiple molecular fragments are assembled through sequential cross-coupling reactions [19]. This strategy has proven particularly valuable in medicinal chemistry applications, where rapid analog generation is essential for structure-activity relationship studies [19].